molecular formula C10H19N3 B13075613 1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13075613
M. Wt: 181.28 g/mol
InChI Key: STPTWAQWLBPBFI-UHFFFAOYSA-N
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Description

1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique substitution pattern, which includes methyl groups and a 3-methylbutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used as the diketone precursor.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Alkylated derivatives with new alkyl groups replacing hydrogen atoms.

Scientific Research Applications

1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine: Similar structure but with a different alkyl group.

    1,4-dimethyl-3-(3-methylpentan-2-yl)-1H-pyrazol-5-amine: Similar structure with a longer alkyl chain.

Uniqueness

1,4-dimethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutan-2-yl group distinguishes it from other pyrazole derivatives, potentially leading to unique properties and applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2,4-dimethyl-5-(3-methylbutan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-6(2)7(3)9-8(4)10(11)13(5)12-9/h6-7H,11H2,1-5H3

InChI Key

STPTWAQWLBPBFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(C)C(C)C)C)N

Origin of Product

United States

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